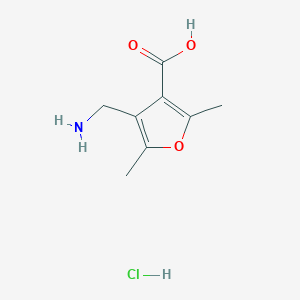![molecular formula C23H28ClN3O B12478144 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B12478144.png)
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Step 1: Synthesis of Indole Core
Reagents: Phenylhydrazine, aldehyde or ketone
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Reaction: [ \text{Phenylhydrazine} + \text{Aldehyde/Ketone} \rightarrow \text{Indole Core} ]
-
Step 2: Chloromethylation
Reagents: Chloromethylating agent (e.g., chloromethyl methyl ether), indole core
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: [ \text{Indole Core} + \text{Chloromethylating Agent} \rightarrow \text{2-Chlorophenylmethyl Indole} ]
-
Step 3: Alkylation with Morpholine
Reagents: Morpholine, 2-chlorophenylmethyl indole
Conditions: Basic medium, typically using sodium hydroxide
Reaction: [ \text{2-Chlorophenylmethyl Indole} + \text{Morpholine} \rightarrow \text{({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents
Substitution: Amines, thiols; typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indole derivatives
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Antimicrobial Activity: It has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.
Industry
Pharmaceuticals: The compound is used in the development of new pharmaceutical agents.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
作用機序
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-Phenylindole: Another indole derivative with a phenyl group at the 2-position.
3-(2-Chlorophenyl)indole: Similar structure but lacks the morpholine group.
Uniqueness
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE is unique due to the presence of both the 2-chlorophenylmethyl and morpholine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C23H28ClN3O |
|---|---|
分子量 |
397.9 g/mol |
IUPAC名 |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C23H28ClN3O/c24-22-8-3-1-6-19(22)17-27-18-20(21-7-2-4-9-23(21)27)16-25-10-5-11-26-12-14-28-15-13-26/h1-4,6-9,18,25H,5,10-17H2 |
InChIキー |
OMMVKACEISLTFW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide](/img/structure/B12478064.png)
![{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine](/img/structure/B12478068.png)
![N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
![N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12478114.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12478132.png)
![1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478159.png)

![4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B12478178.png)
